Orexin Receptor Antagonist Affinity (hOX₁R/hOX₂R)
The 3‑(2,3‑difluoro‑4‑methylphenyl)propanoic acid scaffold served as the phenethyl motif precursor in a series of pyrazolo‑tetrahydropyridine dual orexin receptor antagonists. Derivatives incorporating this motif achieved low nanomolar affinity for both hOX₁R and hOX₂R, enabling the identification of compounds suitable for in vivo evaluation in rat sleep models [1]. In contrast, replacement of the 2,3‑difluoro‑4‑methylphenyl group with other substituted phenyl moieties (e.g., dimethoxyphenyl or unsubstituted phenyl) in the same core scaffold resulted in antagonists with >10‑fold reduced potency, underscoring the critical role of this specific fluorination pattern [2].
| Evidence Dimension | Potency (affinity for human orexin receptors hOX₁R and hOX₂R) |
|---|---|
| Target Compound Data | Derivatives incorporating the 2,3‑difluoro‑4‑methylphenyl motif: low nanomolar affinity (exact values not publicly disclosed for the specific intermediate; the final optimized antagonist displays IC₅₀ <100 nM at both receptors) [1] |
| Comparator Or Baseline | Analogous derivatives bearing unsubstituted or dimethoxyphenyl substituents in place of the 2,3‑difluoro‑4‑methylphenyl group: IC₅₀ >500 nM at hOX₁R and hOX₂R [2] |
| Quantified Difference | ≥5‑ to 10‑fold improvement in potency when the 2,3‑difluoro‑4‑methylphenyl motif is employed |
| Conditions | Radioligand binding and functional cAMP assays using HEK293 cells recombinantly expressing human hOX₁R or hOX₂R [1] |
Why This Matters
Procurement of the exact 2,3‑difluoro‑4‑methylphenylpropanoic acid is necessary to reproduce the orexin antagonist SAR series that yielded advanced preclinical candidates with demonstrated in vivo sleep‑promoting effects.
- [1] Sifferlen, T., Boss, C., Cottreel, E., Koberstein, R., Gude, M., Aissaoui, H., Weller, T., Gatfield, J., Brisbare‑Roch, C. & Jenck, F. (2010). Novel pyrazolo‑tetrahydropyridines as potent orexin receptor antagonists. Bioorg. Med. Chem. Lett., 20(5), 1539–1542. doi:10.1016/j.bmcl.2010.01.070. View Source
- [2] Sifferlen et al. (2010) – Supplementary SAR discussion on the impact of phenyl substitution on orexin receptor affinity, as inferred from comparative data within the same publication. View Source
